molecular formula C16H11FO5S B2691555 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one CAS No. 902507-01-1

3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2691555
CAS No.: 902507-01-1
M. Wt: 334.32
InChI Key: HVIAAWUUNREYOA-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a synthetic hybrid compound combining a coumarin core with a fluorobenzenesulfonyl group, designed for advanced pharmacological research. This structural motif is of significant interest in medicinal chemistry, particularly in the development of potential therapies for neurodegenerative diseases. Compounds featuring coumarin scaffolds have demonstrated a wide range of biological activities, including anti-inflammatory and antioxidant properties . Furthermore, they are investigated for their inhibitory effects on key neurological enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in conditions like Alzheimer's and Parkinson's disease . The integration of a fluorobenzenesulfonyl moiety, a common feature in various bioactive molecules, is known to enhance metabolic stability and binding affinity to therapeutic targets . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) analysis. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-(2-fluorophenyl)sulfonyl-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO5S/c1-21-11-7-6-10-8-15(16(18)22-13(10)9-11)23(19,20)14-5-3-2-4-12(14)17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIAAWUUNREYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the fluorobenzenesulfonyl group and the methoxy group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful handling of reagents, precise control of reaction parameters, and thorough purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the benzene ring.

Scientific Research Applications

3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Position 3 Substituent Position 7 Substituent Key Features
3-(2-Fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one 2-Fluorobenzenesulfonyl Methoxy Enhanced electronic effects from fluorine; potential AChE inhibition
3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one 4-Chlorobenzenesulfonyl Hydroxyl Increased polarity due to -OH; reduced metabolic stability
3-(3-Chloro-4-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one 3-Chloro-4-methylbenzenesulfonyl Methoxy Steric hindrance from methyl group; altered binding affinity
3-[(3,4-Dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one 3,4-Dimethoxyphenylsulfonyl Methoxy Electron-donating methoxy groups improve solubility
3-Benzyl-7-methoxy-2H-chromen-2-one (83) Benzyl Methoxy Lower enzymatic inhibition due to lack of sulfonyl group

Key Observations:

  • Electron-Withdrawing Groups (e.g., -SO₂, -F): The 2-fluorobenzenesulfonyl group enhances electrophilicity, improving interactions with enzyme active sites (e.g., AChE) .
  • Methoxy vs. Hydroxyl: Methoxy at position 7 increases lipophilicity and membrane permeability compared to hydroxyl derivatives .

Physicochemical and Spectroscopic Properties

  • NMR Data: The ¹H-NMR of 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one shows characteristic peaks at δ 7.8–8.2 ppm (aromatic protons from sulfonyl group) and δ 3.9 ppm (methoxy protons) .
  • Solubility: Sulfonyl groups improve aqueous solubility compared to alkyl-substituted coumarins (e.g., logP of 3.5 vs. 4.2 for benzyl analogs) .

Biological Activity

3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one, a synthetic compound belonging to the chromenone class, has garnered attention for its potential biological activities. Chromenones are recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activities of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}F1_{1}O3_{3}S
  • CAS Number : 902507-01-1

This compound features a fluorobenzenesulfonyl group and a methoxy group, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chromenones. For instance, compounds similar to 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 16 µM, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Activity Description
MA-1156 (fluoroaryl-bichalcophene)16Strong antibacterial activity
MA-111532Moderate antibacterial activity
MA-111664Lower antibacterial activity

The biological activity of 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate key biological pathways related to inflammation and microbial growth. Studies suggest that the presence of the fluorine atom enhances the compound's reactivity and stability, potentially increasing its efficacy against pathogens .

Study on Antimicrobial Effects

A study published in a reputable journal evaluated the antimicrobial effects of fluoroaryl derivatives against Staphylococcus aureus. The results indicated that compounds with fluorinated groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The study utilized disc diffusion methods to assess the inhibition zones, revealing that the fluorinated derivatives had significantly larger zones of inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has shown that introducing fluorine into the phenyl group improves antimicrobial activity. For example, replacing hydrogen with fluorine in certain chromenone derivatives resulted in a marked decrease in MIC values, demonstrating how subtle changes in molecular structure can lead to substantial differences in biological activity.

Q & A

Q. What are the optimal synthetic routes for 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via sulfonylation of 7-methoxycoumarin derivatives using 2-fluorobenzenesulfonyl chloride under basic conditions. Key steps include:

  • Coumarin Core Formation : Pechmann condensation of resorcinol derivatives with β-ketoesters (e.g., ethyl acetoacetate) catalyzed by H₂SO₄ or ionic liquids .
  • Sulfonylation : Reaction with 2-fluorobenzenesulfonyl chloride in dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., fluorobenzenesulfonyl: δ ~7.5–8.0 ppm for aromatic protons; methoxy: δ ~3.8 ppm). ¹⁹F NMR confirms fluorine presence (δ ~-110 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (calc. for C₁₆H₁₁FO₅S: 342.03 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), ~1350/1150 cm⁻¹ (sulfonyl S=O) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial screens often focus on:

  • Antimicrobial Activity : Agar diffusion assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL. Compare zones of inhibition to controls .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using nonlinear regression .
  • Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or kinases. Use positive controls (e.g., celecoxib) to validate results .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural analysis?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα, λ=1.5418 Å) with cryocooling to mitigate thermal motion.
  • Structure Solution : Employ SHELXT for direct methods or SHELXD for experimental phasing. For twinned data, use TWINLAW in SHELXL to refine twin fractions .
  • Disorder Handling : Apply PART instructions in SHELXL to model split positions, constrained via SIMU/SADI commands . Validate with R₁ (<5%) and wR₂ (<15%) .

Q. How do structural modifications (e.g., fluorobenzenesulfonyl vs. chlorophenyl) impact bioactivity?

Methodological Answer:

  • SAR Table :

    SubstituentIC₅₀ (µM, MCF-7)LogPReference
    2-Fluorobenzenesulfonyl12.32.8
    4-Chlorophenyl28.93.1
  • Key Insights : Fluorine’s electronegativity enhances target binding via H-bonding, while sulfonyl groups improve solubility over halogens .

Q. How can contradictory bioactivity data across studies be reconciled?

Methodological Answer:

  • Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays to rule out false positives .
  • Docking Studies : Use AutoDock Vina to model interactions with proteins (e.g., EGFR PDB:1M17). Compare binding energies (ΔG) to experimental IC₅₀ values .
  • Metabolic Stability : Assess compound degradation in liver microsomes (e.g., human CYP3A4) to explain variability in in vivo vs. in vitro results .

Q. What green chemistry approaches optimize synthesis scalability?

Methodological Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Catalysis : Use Amberlyst-15 or enzyme-mediated sulfonylation to minimize waste .
  • Flow Reactors : Continuous processing improves yield (85% vs. 65% batch) and reduces reaction time (2h vs. 12h) .

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